molecular formula C15H18N2O4 B2596260 (2-Acetyl-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate CAS No. 866155-66-0

(2-Acetyl-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate

Cat. No.: B2596260
CAS No.: 866155-66-0
M. Wt: 290.319
InChI Key: XBIKPYJXJHDWIE-UHFFFAOYSA-N
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Description

(2-Acetyl-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate is a chemical compound with the molecular formula C15H18N2O4 and a molecular weight of 290.31 g/mol This compound is characterized by its pyrazolidinone core, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Acetyl-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-acetyl-4-methyl-3-oxo-1-phenylpyrazolidine with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to remove impurities and obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2-Acetyl-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

(2-Acetyl-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (2-Acetyl-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of acetyl, methyl, and phenyl groups attached to the pyrazolidinone core.

Properties

IUPAC Name

(2-acetyl-4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-11(18)17-14(20)15(3,10-21-12(2)19)9-16(17)13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIKPYJXJHDWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=O)C(CN1C2=CC=CC=C2)(C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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